molecular formula C25H22N2O2S B2556729 3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole CAS No. 1797906-95-6

3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole

Cat. No.: B2556729
CAS No.: 1797906-95-6
M. Wt: 414.52
InChI Key: WFMZGZUEJHMAQP-UHFFFAOYSA-N
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Description

3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a phenyl group, a thiazepane ring, and a benzoxazole core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Core: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Thiazepane Ring: The thiazepane ring can be synthesized by the reaction of a suitable amine with a thiol and a carbonyl compound under basic conditions.

    Coupling of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazoles or thiazepanes.

Scientific Research Applications

Chemistry

In chemistry, 3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole is used as a building block for the synthesis of more complex molecules. It is also studied for its unique structural properties and reactivity.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzoxazole: Lacks the thiazepane ring and has different reactivity and applications.

    5-phenyl-2,1-benzoxazole: Similar core structure but lacks the thiazepane ring and carbonyl group.

    7-phenyl-1,4-thiazepane: Contains the thiazepane ring but lacks the benzoxazole core.

Uniqueness

3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole is unique due to the combination of the benzoxazole core, thiazepane ring, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c28-25(27-14-13-23(30-16-15-27)18-7-3-1-4-8-18)20-11-12-22-21(17-20)24(29-26-22)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMZGZUEJHMAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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